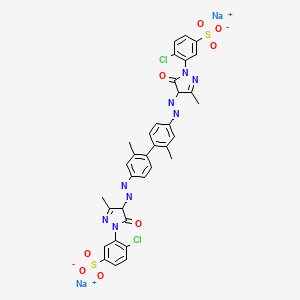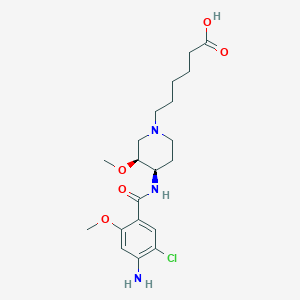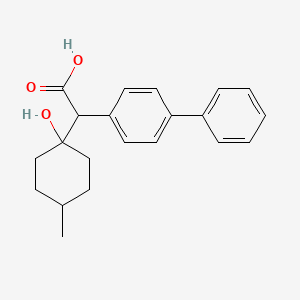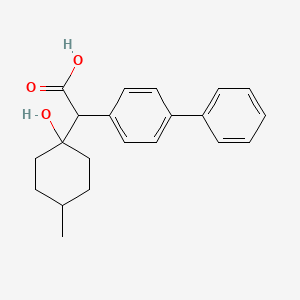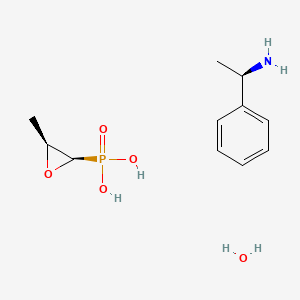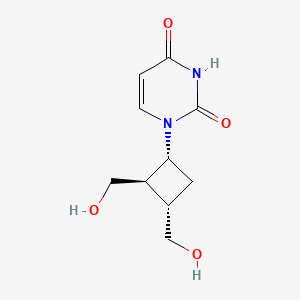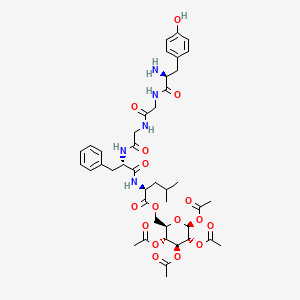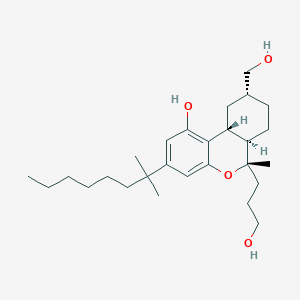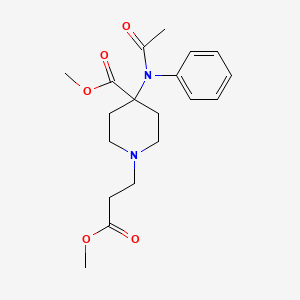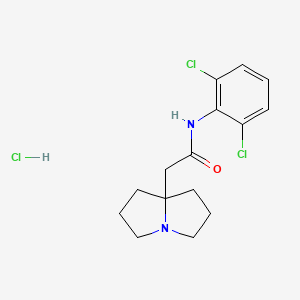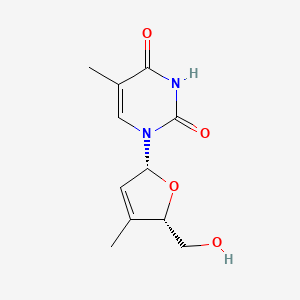
Thymidine, 3'-deoxy-2',3'-didehydro-3'-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine, 3’-deoxy-2’,3’-didehydro-3’-methyl-, also known as stavudine, is a nucleoside analog used primarily in the treatment of HIV-1 infection. This compound is a synthetic derivative of thymidine, a naturally occurring nucleoside that is a component of DNA. Stavudine is known for its antiviral properties and has been a significant component in antiretroviral therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thymidine, 3’-deoxy-2’,3’-didehydro-3’-methyl- involves several steps. One common method starts with 5-methyluridine as the precursor. The process includes the following steps:
Dehydration: 5-methyluridine undergoes a dehydration reaction to form 2’,3’-didehydro-5-methyluridine.
Reduction: The 2’,3’-didehydro-5-methyluridine is then reduced to form 2’,3’-didehydro-3’-deoxythymidine (stavudine).
Industrial Production Methods
For large-scale production, the process is optimized to be economical and scalable. The industrial production of stavudine typically involves the use of high-yielding chemical reactions and efficient purification techniques to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Thymidine, 3’-deoxy-2’,3’-didehydro-3’-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents like chlorine and bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield saturated derivatives .
Aplicaciones Científicas De Investigación
Thymidine, 3’-deoxy-2’,3’-didehydro-3’-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: In cell biology, it is used to study DNA synthesis and repair mechanisms.
Medicine: As an antiretroviral drug, it is used in the treatment of HIV-1 infection. It helps in reducing the viral load in patients and improving their immune function.
Industry: It is used in the pharmaceutical industry for the production of antiretroviral medications.
Mecanismo De Acción
The mechanism of action of thymidine, 3’-deoxy-2’,3’-didehydro-3’-methyl- involves its incorporation into the viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand. This inhibition of viral DNA synthesis is crucial in reducing the replication and spread of the virus. The primary molecular targets are the viral reverse transcriptase enzyme and the viral DNA itself .
Comparación Con Compuestos Similares
Similar Compounds
Zidovudine (AZT): Another nucleoside analog used in HIV treatment.
Lamivudine (3TC): A nucleoside analog with a similar mechanism of action.
Didanosine (ddI): Another antiretroviral drug that inhibits viral replication.
Uniqueness
Thymidine, 3’-deoxy-2’,3’-didehydro-3’-methyl- is unique due to its specific structure, which allows it to be a potent inhibitor of viral DNA synthesis. Its efficacy and safety profile make it a valuable component in combination antiretroviral therapy .
Propiedades
Número CAS |
118744-88-0 |
|---|---|
Fórmula molecular |
C11H14N2O4 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
1-[(2R,5S)-5-(hydroxymethyl)-4-methyl-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O4/c1-6-3-9(17-8(6)5-14)13-4-7(2)10(15)12-11(13)16/h3-4,8-9,14H,5H2,1-2H3,(H,12,15,16)/t8-,9-/m1/s1 |
Clave InChI |
UKWIQYGDBFCZEG-RKDXNWHRSA-N |
SMILES isomérico |
CC1=C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
SMILES canónico |
CC1=CC(OC1CO)N2C=C(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


